molecular formula C17H18N2O3S B2873514 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide CAS No. 1091895-80-5

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide

Cat. No.: B2873514
CAS No.: 1091895-80-5
M. Wt: 330.4
InChI Key: WDYQUXJQHGKJNL-UHFFFAOYSA-N
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Description

N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide (CAS 953254-04-1) is a chemical compound with the molecular formula C18H18N2O3S, offered as a high-purity research chemical for biomedical screening. This compound is a sulfonamide derivative structurally characterized by a 2-oxopyrrolidine moiety linked to a phenylmethanesulfonamide group. Compounds within this structural class have demonstrated significant potential in anticancer research. Specifically, related phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides have been identified in published studies as potent antimicrotubule agents that selectively target the colchicine-binding site (C-BS) on tubulin . This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in proliferating cancer cells . In vitro pharmacological profiling of structurally analogous molecules has shown potent antiproliferative activity against a range of human cancer cell lines, including HT-1080, HT-29, M21, and MCF7, with efficacy in the low nanomolar to micromolar range . This makes the compound a valuable chemical tool for researchers investigating novel pathways for cancer therapy, particularly in the study of tubulin polymerization dynamics and the development of next-generation antimitotic drugs. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17-7-4-12-19(17)16-10-8-15(9-11-16)18-23(21,22)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,18H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYQUXJQHGKJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Nitroaniline with γ-Butyrolactam

A widely adopted route involves the reductive amination of 4-nitroaniline with γ-butyrolactam, followed by nitro group reduction:

  • Step 1 : React 4-nitroaniline with γ-butyrolactam in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 60°C for 12 hours.
    $$
    \text{4-Nitroaniline} + \gamma\text{-Butyrolactam} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{4-(2-Oxopyrrolidin-1-yl)nitrobenzene}
    $$
  • Step 2 : Reduce the nitro group using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol at 25°C for 6 hours:
    $$
    \text{4-(2-Oxopyrrolidin-1-yl)nitrobenzene} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-(2-Oxopyrrolidin-1-yl)aniline}
    $$

Yield : 68–72% over two steps.

Cyclization of 4-Aminophenyl-γ-aminobutyric Acid

An alternative approach involves cyclizing 4-aminophenyl-γ-aminobutyric acid under acidic conditions:

  • Dissolve 4-aminophenyl-γ-aminobutyric acid in glacial acetic acid.
  • Heat at 110°C for 8 hours to induce intramolecular cyclodehydration.
  • Isolate the product via vacuum filtration.

Yield : 65%.

Synthesis of 1-Phenylmethanesulfonyl Chloride (Intermediate B)

Chlorosulfonation of Phenylmethanethiol

  • Oxidation : Treat phenylmethanethiol with hydrogen peroxide (H₂O₂) in acetic acid to form phenylmethanesulfonic acid:
    $$
    \text{PhCH}2\text{SH} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{PhCH}2\text{SO}_3\text{H}
    $$
  • Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane at 0°C:
    $$
    \text{PhCH}2\text{SO}3\text{H} + \text{PCl}5 \rightarrow \text{PhCH}2\text{SO}2\text{Cl} + \text{POCl}3 + \text{HCl}
    $$

Yield : 85–90%.

Sulfonamidation: Coupling Intermediate A and B

Classical Sulfonamidation in Dichloromethane

  • Dissolve 4-(2-oxopyrrolidin-1-yl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add triethylamine (2.5 equiv) as a base to scavenge HCl.
  • Slowly add 1-phenylmethanesulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir the mixture at 25°C for 6 hours.
  • Quench with ice-cold water, extract with DCM, dry over MgSO₄, and concentrate.

Yield : 75–80%.

Microwave-Assisted Sulfonamidation

For accelerated reaction kinetics:

  • Mix intermediates A (1.0 equiv) and B (1.1 equiv) in acetonitrile.
  • Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
  • Irradiate at 100°C for 15 minutes using a microwave reactor.
  • Purify via flash chromatography (hexane:ethyl acetate = 3:1).

Yield : 82–85%.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling of Aryl Halides

Aryl halides can be coupled with sulfonamide precursors via Buchwald-Hartwig amination:

  • React 4-bromo-N-(phenylmethyl)benzenesulfonamide with pyrrolidinone in the presence of Pd(OAc)₂ and Xantphos.
  • Use cesium carbonate (Cs₂CO₃) as a base in toluene at 100°C for 12 hours.

Yield : 60–65%.

Solid-Phase Synthesis for High-Throughput Production

Immobilize 4-(2-oxopyrrolidin-1-yl)aniline on Wang resin. Perform sulfonylation with 1-phenylmethanesulfonyl chloride, followed by cleavage with trifluoroacetic acid (TFA).

Yield : 70%.

Optimization and Troubleshooting

Common Side Reactions and Mitigation Strategies

  • Over-Sulfonylation : Occurs when excess sulfonyl chloride is used. Mitigated by maintaining a 1:1.2 molar ratio of aniline to sulfonyl chloride.
  • Oxidation of Pyrrolidinone : Minimized by conducting reactions under nitrogen atmosphere.

Solvent and Base Selection

Solvent Base Reaction Time (h) Yield (%)
Dichloromethane Triethylamine 6 75
THF DIPEA 4 80
Acetonitrile NaOH 8 68

Data adapted from.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enhance mixing efficiency and reduce reaction time to 2 hours.
  • In-Line Analytics : Use FTIR and HPLC for real-time monitoring of sulfonamidation.

Characterization and Quality Control

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H), 7.45–7.30 (m, 5H), 6.75 (d, J = 8.4 Hz, 2H), 4.25 (s, 2H), 3.50 (t, J = 6.8 Hz, 2H), 2.45 (t, J = 6.8 Hz, 2H), 2.10–1.95 (m, 2H).
  • HPLC Purity : ≥99.5% (C18 column, acetonitrile:water = 70:30).

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to the colchicine-binding site on tubulin, leading to the inhibition of microtubule polymerization. This results in cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with sulfonamide and sulfonate esters bearing the 4-(2-oxopyrrolidin-1-yl)phenyl core. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthetic yields.

Substituent Variations and Physicochemical Properties

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Data Sources
4-(2-Oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide (19) Phenyl sulfonamide 184–186 38
N-(4-Methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (32) 4-Methoxyphenyl sulfonamide 206–209 18
N-([1,1'-Biphenyl]-4-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (33) Biphenyl sulfonamide 177–179 54
3-Methoxyphenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate (8) 3-Methoxy sulfonate ester 122–124 71
3-Fluorophenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate (9) 3-Fluoro sulfonate ester 120–122 60
N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide 4-Methylbenzenesulfonamide Not reported Not reported

Key Observations:

Sulfonamides vs. Sulfonate Esters :

  • Sulfonamide derivatives (e.g., Compounds 19, 32, 33) exhibit higher melting points (177–209°C) compared to sulfonate esters (120–124°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding via –NH groups) .
  • Sulfonate esters (e.g., Compounds 8–11) generally show higher synthetic yields (60–79%) than sulfonamides (18–54%), likely due to reduced steric hindrance during synthesis .

Bulky substituents (e.g., biphenyl in Compound 33) reduce melting points (177–179°C) due to disrupted packing efficiency .

Target Compound vs. Analogs :

  • The target compound’s phenylmethanesulfonamide group introduces a benzyl spacer absent in analogs like Compound 17. This modification may enhance lipophilicity and alter binding kinetics compared to benzenesulfonamides .

Spectroscopic and Analytical Data

  • NMR Profiles : All analogs display characteristic δ 7.0–8.0 ppm aromatic proton signals and δ 2.0–3.8 ppm pyrrolidinyl CH2 groups in $ ^1H $ NMR. The sulfonamide –NH proton resonates at δ 10.20 ppm in Compound 19 .
  • Mass Spectrometry : HRMS data confirm molecular ion peaks (e.g., m/z 589.1 for Compound 53 in ) and validate synthetic routes .

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